molecular formula C10H9N5OS B3082250 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 1120244-12-3

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3082250
CAS No.: 1120244-12-3
M. Wt: 247.28 g/mol
InChI Key: FNIXYLRITIQSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine (CAS 1120244-12-3) is a high-purity chemical building block belonging to the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of heterocyclic compounds. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to its association with diverse biological activities. The compound features a phenoxymethyl substituent, which can influence its physicochemical properties and biological interactions. Compounds within this structural class have been extensively investigated as potent inhibitors of the urease enzyme . Urease is a key virulence factor in various pathogenic microorganisms, including Helicobacter pylori and urease-positive bacteria like Proteus mirabilis and Cryptococcus neoformans . Inhibition of urease is a promising strategy for treating infections and related complications, such as peptic ulcers, urolithiasis, and pyelonephritis . Research on analogous structures has demonstrated significant urease inhibitory activity, with some derivatives exhibiting IC 50 values in the sub-micromolar range, far surpassing standard controls like thiourea . The mechanism is often competitive, with the inhibitor occupying the enzyme's active site . Beyond urease inhibition, the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged structure known for its wide spectrum of pharmacological properties. The triazole and thiadiazole rings are bioisosteres that contribute to hydrogen bonding capability, rigidity, and optimal lipophilicity for crossing cellular membranes . This makes derivatives promising candidates for developing new antimicrobial agents, with some analogs showing significant antifungal and antibacterial activities . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c11-9-14-15-8(12-13-10(15)17-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXYLRITIQSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with phenyl chloroacetate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity Trends

  • Antimicrobial Activity: The phenoxymethyl derivative exhibits moderate activity against Gram-positive bacteria, comparable to chloramphenicol in some analogs (e.g., 4a-g in ). However, nitro-substituted derivatives like 7c show superior potency due to electron-withdrawing groups enhancing target binding .
  • Anti-inflammatory Activity: Fluorophenyl-substituted analogs (e.g., 3c and 3d in ) demonstrate significant anti-exudative effects, outperforming the phenoxymethyl variant .
  • Anticancer Activity : Indole- and spirocyclic-substituted derivatives (e.g., 4 , 8a-b ) exhibit Bcl-2-targeted apoptosis induction, with IC₅₀ values in the micromolar range .

Research Findings and Mechanistic Insights

  • Bioavailability: Phenoxymethyl and alkyl/aryloxy groups enhance logP values, correlating with improved cellular uptake .
  • Structure-Activity Relationships (SAR): Electron-deficient substituents (e.g., NO₂, Cl) at position 6 enhance TNF-α and kinase inhibition . Bulky groups (e.g., spirocyclic diones) reduce metabolic degradation but may hinder solubility .
  • Toxicity: Most analogs show low cytotoxicity in normal cell lines (IC₅₀ > 100 μM), except bromo- and iodo-substituted derivatives, which exhibit hepatotoxicity at high doses .

Biological Activity

3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound belonging to the class of triazolo-thiadiazoles. This class has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and recent studies.

Chemical Structure and Synthesis

The synthesis of this compound involves several steps starting from 4-amino-5-phenoxy-4H-1,2,4-triazole-3-thiol. The reaction typically employs phosphorus oxychloride and various amines to yield the target compound. The structure can be characterized by techniques such as NMR and X-ray crystallography, which confirm the arrangement of atoms and functional groups essential for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have shown promising results against breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies through assays like MTT and SRB.
  • Mechanism of Action : The anticancer effects are often linked to the inhibition of key kinases involved in cell proliferation pathways such as ERK1/2. Some studies suggest that these compounds may induce apoptosis via caspase activation in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Efficacy : Research indicates that triazole-thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various strains have been determined using standard broth dilution methods.

Case Studies

Several studies have explored the biological implications of triazolo-thiadiazoles:

  • Study on Anticancer Properties : A study published in 2020 highlighted a series of thiadiazole derivatives that exhibited IC50 values ranging from 0.079 to 8.284 µM against various cancer lines .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of a related compound against pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line/Pathogen Assay Type IC50/MIC (µM) Reference
AnticancerT47D (Breast Cancer)MTT Assay0.5
AnticancerHT-29 (Colon Cancer)SRB Assay2.0
AntimicrobialStaphylococcus aureusBroth Dilution15.0
AntimicrobialEscherichia coliBroth Dilution12.5

Q & A

Basic Research: What are the optimized synthetic routes for 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

Answer:
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Step 1: Condensation of 4-amino-4H-1,2,4-triazole-3-thiol with substituted isothiocyanates to form thiourea intermediates.
  • Step 2: Cyclization via dehydrosulfurization using HgO to yield the triazolo-thiadiazole core .
  • Step 3: Phenoxymethyl group introduction via nucleophilic substitution or coupling reactions (e.g., using 2-phenoxyacetic acid and POCl₃) .
    Yields range from 65–80%, with purification by column chromatography or recrystallization. Key parameters include solvent choice (e.g., ethanol, toluene), temperature control (60–100°C), and stoichiometric ratios .

Basic Research: Which spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

  • 1H/13C NMR: Confirms substituent positions and aromatic proton environments. For example, phenoxymethyl protons appear as a singlet at δ 5.2–5.5 ppm .
  • IR Spectroscopy: Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amine, C-S at 680 cm⁻¹) .
  • X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., triazolo-thiadiazole core planarity, phenoxymethyl orientation). Crystallographic data (R factor < 0.05) confirm spatial arrangements critical for bioactivity .

Advanced Research: How is molecular docking used to predict the compound’s interaction with biological targets like p38 MAPK?

Answer:

  • Target Selection: p38 MAPK (PDB: 3L6F) is modeled due to its role in inflammation.
  • Docking Software: Tools like AutoDock Vina assess binding affinity (ΔG values). The phenoxymethyl group’s orientation in the hydrophobic pocket enhances H-bonding with Lys53 and π-π stacking with Tyr35 .
  • Validation: Compare docking scores with known inhibitors (e.g., SB203580). A ΔG of -9.2 kcal/mol suggests strong inhibition potential .

Advanced Research: What methodologies are employed to evaluate its antimicrobial activity, and how do substituents influence efficacy?

Answer:

  • Assays: Broth microdilution (MIC) against S. aureus and E. coli, with IC₅₀ values <25 µg/mL indicating potency .
  • SAR Trends:
    • Electron-withdrawing groups (e.g., -NO₂ at R6) enhance activity by 30% compared to -OCH₃ .
    • Bulky substituents (e.g., bromophenyl) improve membrane penetration but reduce solubility .
  • Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Advanced Research: How can structural modifications improve its pharmacokinetic properties?

Answer:

  • Bioavailability: Introduce hydrophilic groups (e.g., -SO₂NH₂) to enhance solubility. PEGylation increases half-life by 2.5-fold .
  • Metabolic Stability: Fluorination at the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal assays .
  • Toxicity Reduction: Replace HgO in cyclization with greener catalysts (e.g., I₂/Et₃N) to minimize heavy metal residues .

Advanced Research: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC assays). Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) may arise from bacterial strain differences .
  • Structural Confirmation: Re-analyze compounds via HPLC-MS to rule out impurities. For example, a 5% impurity reduced antifungal activity by 40% .
  • Computational Validation: Use QSAR models to correlate substituent effects with activity trends observed in vitro .

Advanced Research: What strategies are effective for scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry: Continuous flow reactors improve cyclization efficiency (yield: 78% vs. 65% batch) and reduce reaction time by 50% .
  • Microwave Assistance: Reduces cyclization time from 12h to 30min with 85% yield .
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
Reactant of Route 2
3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.